3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one
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Overview
Description
3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one is a complex organic compound that features a unique structure combining a furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one core with a 3,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one typically involves multiple steps:
Formation of the Furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and diketones.
Introduction of the 3,4,5-Trimethoxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the trimethoxyphenyl group to the core structure.
Methylation: The final step involves the methylation of the compound to introduce the 3-methyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one core.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group is known to enhance binding affinity and specificity, while the furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one core can provide structural stability and facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl Derivatives: Compounds like 3,4,5-trimethoxyphenylacetic acid and 3,4,5-trimethoxyphenylpropionic acid share the trimethoxyphenyl group but differ in their core structures.
Furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The combination of the 3,4,5-trimethoxyphenyl group with the furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one core is unique and provides distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-methyl-8-(3,4,5-trimethoxyphenyl)-11-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-trien-10-one |
InChI |
InChI=1S/C18H19N3O5/c1-8-13-14(9-5-11(23-2)16(25-4)12(6-9)24-3)15-10(7-26-18(15)22)19-17(13)21-20-8/h5-6,14H,7H2,1-4H3,(H2,19,20,21) |
InChI Key |
IMPJTZLNTHLEFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C3=C(COC3=O)NC2=NN1)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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